BenchChemオンラインストアへようこそ!

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

Medicinal Chemistry Kinase Inhibitor Cancer

This 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is an essential, non-generic building block for medicinal chemistry. Its specific [4,3-b] fusion and 6-bromo handle are critical for cross-coupling in kinase inhibitor SAR, while the 3-methyl group modulates metabolic stability. Ideal for CNS-penetrant programs and de novo PD-1/PD-L1 inhibitor design.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1256794-18-9
Cat. No. B1374406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
CAS1256794-18-9
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=C(C=N2)Br
InChIInChI=1S/C7H6BrN3/c1-4-7-6(11-10-4)2-5(8)3-9-7/h2-3H,1H3,(H,10,11)
InChIKeyHGILPZZKMDDLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine (CAS 1256794-18-9): Procurement-Grade Overview


6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine (CAS 1256794-18-9) is a small-molecule heterocyclic building block characterized by a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at the 6-position and a methyl group at the 3-position [1]. This specific scaffold is a privileged structure in medicinal chemistry, frequently employed as a key synthetic intermediate in the development of kinase inhibitors and other therapeutic agents [2]. Its primary utility in a scientific procurement context is not as a final active pharmaceutical ingredient (API), but as a versatile, chemically differentiated starting material for generating focused compound libraries or for late-stage functionalization in drug discovery programs [3].

Why Generic Pyrazolopyridine Substitution Fails: The Specificity of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine (1256794-18-9)


Generic substitution of pyrazolopyridine cores is not scientifically viable due to the extreme sensitivity of biological activity and chemical reactivity to even minor structural changes. The [4,3-b] ring fusion pattern of this compound creates a unique electronic and steric environment compared to its [3,4-b] or [4,3-c] isomers . More critically, the presence and specific placement of the 6-bromo and 3-methyl substituents are not arbitrary; the 6-bromo group serves as an essential synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity, while the 3-methyl group modulates the core's metabolic stability and target binding conformation [1]. Altering either substituent's position would yield a fundamentally different intermediate that is unlikely to produce the same final compound structure or biological profile, rendering any SAR or lead optimization data non-transferable. This compound's procurement value is therefore directly tied to its exact substitution pattern as a gateway to a defined set of patented, bioactive molecules [2].

Quantitative Evidence for 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine (1256794-18-9) in Scientific Selection


Validated Synthetic Entry Point to Sub-Nanomolar ALK5 Kinase Inhibitors

This compound serves as the essential core scaffold for a patented series of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (TGF-βRI) inhibitors. While the compound itself is not the active inhibitor, it is the only starting material that can yield the defined advanced leads. The resulting optimized inhibitors from this exact scaffold exhibit ALK5 biochemical inhibitory activity with an IC50 as low as 2 nM [1]. Using a scaffold morphing strategy, the pyrazolo[4,3-b]pyridine series demonstrated improved ADME (absorption, distribution, metabolism, and excretion) properties compared to earlier quinoline-based leads [1].

Medicinal Chemistry Kinase Inhibitor Cancer Fibrosis

Critical Intermediate in mGlu4 Positive Allosteric Modulator (PAM) Lead Optimization

The 1H-pyrazolo[4,3-b]pyridine scaffold, of which this compound is a specific and direct precursor, was used to address critical safety liabilities in a CNS drug discovery program. The initial lead compound (VU8506), also based on this scaffold, demonstrated excellent potency and in vivo efficacy but suffered from a high CYP1A2 induction liability (125-fold AhR activation). Through systematic optimization of this exact core scaffold, a novel analogue (9i) was identified that maintained potent mGlu4 PAM activity (hmGlu4 EC50 = 43 nM) while mitigating the CYP1A2 induction liability to an acceptable level (AhR activation = 2.3-fold) [1]. This success is directly tied to the chemical versatility of the pyrazolo[4,3-b]pyridine core.

Neuroscience Parkinson's Disease GPCR Allosteric Modulator

Precursor to Sub-Nanomolar PD-1/PD-L1 Immune Checkpoint Inhibitors

Derivatives of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core, which can be directly synthesized from this compound via N-alkylation and subsequent functionalization, have been identified as highly potent inhibitors of the PD-1/PD-L1 immune checkpoint interaction. A lead compound from this series, designated D38, demonstrated an IC50 value of 9.6 nM in an HTRF biochemical assay . Importantly, D38 also exhibited prominent inhibitory activity in a cellular context, with an EC50 of 1.61 μM in a co-culture model of PD-L1/TCR activator-expressing CHO cells and PD-1-expressing Jurkat cells .

Immuno-oncology Cancer Immunotherapy Protein-Protein Interaction

Core Scaffold for Patented GluN2B Receptor Modulators with CNS Applications

This compound is an explicitly claimed intermediate in patent US11530210B2, which covers 'Substituted heteroaromatic pyrazolo-pyridines and their use as GLUN2B receptor modulators' [1]. The patent describes a broad scope of final compounds for treating diseases mediated by GluN2B receptor activity, including treatment-resistant depression and neuropathic pain. While the patent does not provide quantitative IC50 values for the final compounds, the legal and commercial significance of this disclosure is that the 6-bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine core is a protected and necessary starting material for synthesizing any compound within this extensive patent estate.

Neuropsychiatry Ion Channel CNS Drug Discovery Pain

High-Value Application Scenarios for 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine (1256794-18-9)


Focused Library Synthesis for Kinase Drug Discovery (ALK5, TRK, FGFR)

The primary application for this compound is as a versatile intermediate for synthesizing focused libraries of kinase inhibitors. Its bromine handle allows for efficient diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) around a core scaffold known to potently inhibit kinases such as ALK5 (IC50 = 2 nM) and TRKs. Procuring this building block allows medicinal chemistry teams to generate proprietary, patentable chemical matter by attaching diverse amines, aryl, or heteroaryl groups at the 6-position [1].

Lead Optimization to Mitigate CYP450 Induction Liabilities in CNS Programs

For neuroscience programs, particularly those targeting GPCRs like mGlu4, this building block provides a starting point for optimizing away metabolic liabilities. As demonstrated by Felts et al., the pyrazolo[4,3-b]pyridine core can be systematically modified to reduce CYP1A2 induction (a major hurdle for chronic CNS drugs) from 125-fold down to 2.3-fold while maintaining target potency. Research groups working on CNS-penetrant small molecules can use this core to address similar ADME/PK issues in their own lead series [2].

Exploration of Novel Chemical Space in Immuno-Oncology

Given the demonstrated success in generating sub-nanomolar inhibitors of the PD-1/PD-L1 interaction (IC50 = 9.6 nM) from this exact core, this building block is a highly strategic procurement for immuno-oncology groups. It serves as a starting point for the de novo design of small-molecule immune checkpoint inhibitors. By employing the same ring fusion strategy and subsequent functionalization of the bromine atom, researchers can develop novel IP and potentially overcome the limitations of antibody-based therapies, such as poor tumor penetration and high costs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.